1-(4-Phenylpiperazin-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperazine ring, a pyridine ring, and a triazolopyridazine moiety
Properties
Molecular Formula |
C22H21N7OS |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)17-6-2-1-3-7-17)16-31-22-25-24-20-10-9-19(26-29(20)22)18-8-4-5-11-23-18/h1-11H,12-16H2 |
InChI Key |
WPUWGLCVVVPIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.
Synthesis of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Coupling Reaction: The final step involves coupling the piperazine derivative with the triazolopyridazine moiety using a suitable linker, such as ethanone, under specific reaction conditions (e.g., temperature, solvent, catalysts).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one: shares structural similarities with other piperazine and triazolopyridazine derivatives.
4-(4-Phenylpiperazin-1-yl)benzonitrile: Another compound with a piperazine ring and phenyl group, but with different functional groups and applications.
Uniqueness
The uniqueness of 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
